Home > Products > Screening Compounds P68506 > 6-(4-Chlorobenzyl)pyrimidin-4-ol
6-(4-Chlorobenzyl)pyrimidin-4-ol - 2092264-30-5

6-(4-Chlorobenzyl)pyrimidin-4-ol

Catalog Number: EVT-1776201
CAS Number: 2092264-30-5
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Bromo-2-methyl-6-phenyl-pyrimidin-4-ol

Compound Description: This compound is a pyrimidin-4-ol derivative studied for its separation from 2-methyl-6-phenyl-pyrimidin-4-ol using HPLC. The research focused on developing an efficient method for separating and quantifying these two structurally similar compounds [].

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. It demonstrated significant antitumor activity in in vivo models of bladder cancer overexpressing FGFR3 [].

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description: U7 exhibits broad-spectrum insecticidal and fungicidal activity, demonstrating potent effects against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis [].

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

Compound Description: Similar to U7, U8 also shows broad-spectrum insecticidal and fungicidal activities. It demonstrates efficacy against Myhtimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis [].

7-tert-Butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP is a transient receptor potential vanilloid type 1 (TRPV1) antagonist that exhibits potent analgesic properties in rodents without inducing significant hyperthermia. It acts as a classic polymodal inhibitor of TRPV1, effectively blocking its activation by capsaicin, low pH, and heat [].

6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one

Compound Description: This compound represents a class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. MCHR1 plays a role in energy homeostasis, and antagonists of this receptor have shown potential in treating obesity [].

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)

Compound Description: Compound 19 is a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd), a promising drug target for tuberculosis, especially for combination therapies targeting energy metabolism [].

N-(4-((4-chlorobenzyl)oxy)phenyl)-4- (trifluoromethyl)pyrimidin-2-amine

Compound Description: This compound was synthesized and characterized using NMR, MS, HRMS, and X-ray diffraction. The study focused on understanding its structural features and properties, although specific biological activities were not reported [].

8-Chloro-3-((4-chlorobenzyl)-thio)[1,2,4]triazolo[4,3-a]pyridine

Compound Description: This compound exhibited antifungal activity against Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea in preliminary biological tests [].

4-[Ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-ol

Compound Description: This compound is a tritiated ([3H]-labelled) high-affinity antagonist of the corticotropin-releasing hormone type 1 receptor (CRHR1). It was developed as a potentially more stable and selective alternative to radiolabeled peptides used in CRHR1 binding studies [].

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX is a promising PET radioligand designed for imaging the metabotropic glutamate receptor 1 (mGluR1) in the brain. Its suitability for imaging mGluR1 in living subjects makes it valuable for studying neuropsychiatric disorders and drug development [].

Overview

6-(4-Chlorobenzyl)pyrimidin-4-ol is a chemical compound characterized by a pyrimidin-4-ol core structure, featuring a 4-chlorobenzyl substituent at the 6-position. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly as a building block in drug synthesis and as a probe in biological studies. It belongs to the class of pyrimidinols, which are recognized for their diverse biological activities and utility in various chemical reactions .

Source and Classification

The compound can be synthesized from commercially available starting materials, such as 4-chlorobenzyl chloride and pyrimidin-4-ol derivatives. It is classified under pyrimidine derivatives, which are heterocyclic compounds containing a six-membered ring with nitrogen atoms. Pyrimidines are significant in pharmacology due to their role in nucleic acids and as pharmacophores in various therapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-Chlorobenzyl)pyrimidin-4-ol typically involves several key steps:

  1. Nucleophilic Substitution Reaction: The process begins with the reaction of 4-chlorobenzyl chloride with a suitable nucleophile, often involving pyrimidin-4-ol or its derivatives.
  2. Methylation: An additional methyl group may be introduced at the 2-position of the pyrimidine ring using a methylating agent.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity and yield .

In industrial settings, these reactions can be scaled up using continuous flow reactors, optimizing conditions for yield and safety.

Molecular Structure Analysis

Structure and Data

The molecular formula of 6-(4-Chlorobenzyl)pyrimidin-4-ol is C12_{12}H10_{10}ClN3_{3}O. The compound features:

  • A pyrimidine ring with hydroxyl (–OH) and chlorobenzyl substituents.
  • The chlorobenzyl group contributes to its lipophilicity and potential interactions with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

6-(4-Chlorobenzyl)pyrimidin-4-ol can undergo various chemical transformations:

  1. Oxidation: This can lead to the formation of different functional groups, enhancing its reactivity.
  2. Reduction: Reduction reactions can modify the compound's structure, potentially altering its biological activity.
  3. Substitution Reactions: The presence of functional groups allows for further derivatization, leading to a variety of new compounds with distinct properties .

These reactions are essential for exploring the compound's potential in drug development and other applications.

Mechanism of Action

Process and Data

The mechanism of action for compounds similar to 6-(4-Chlorobenzyl)pyrimidin-4-ol often involves:

  • Target Interactions: These compounds may interact with specific enzymes or receptors, influencing biochemical pathways.
  • Cellular Effects: Changes at the molecular level can lead to significant alterations in cellular processes, such as apoptosis or cell proliferation.

Pharmacokinetic studies are crucial for understanding how these compounds behave in biological systems, including absorption, distribution, metabolism, and excretion (ADME) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key properties of 6-(4-Chlorobenzyl)pyrimidin-4-ol include:

  • Molecular Weight: Approximately 235.67 g/mol.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide, indicating its potential for biological applications.
  • Melting Point: Typically determined through experimental methods; this data is essential for characterizing the compound.

These properties influence its behavior in chemical reactions and biological systems .

Applications

Scientific Uses

The applications of 6-(4-Chlorobenzyl)pyrimidin-4-ol span several fields:

  1. Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals with potential antiviral, antibacterial, or anticancer properties.
  2. Biological Research: Used to study enzyme inhibition mechanisms or receptor interactions, aiding in understanding complex biological pathways.
  3. Industrial Chemistry: Employed in producing dyes, pigments, and other chemical products due to its reactivity and structural properties .
Introduction to 6-(4-Chlorobenzyl)pyrimidin-4-ol in Contemporary Medicinal Chemistry

Role of Pyrimidine Derivatives as Privileged Pharmacophores in Drug Discovery [10]

Pyrimidine stands as a preeminent heterocyclic scaffold in medicinal chemistry due to its fundamental role in nucleic acid biochemistry and intrinsic capacity for molecular recognition. As a π-deficient aromatic system with hydrogen-bonding acceptors at N1 and N3, and modifiable positions at C2, C4, C5, and C6, pyrimidine provides unparalleled versatility for rational drug design. This electron-deficient character facilitates electrophilic substitutions at C5 while enabling nucleophilic displacements at C2, C4, and C6—a reactivity profile extensively exploited in medicinal chemistry campaigns. The scaffold's privileged status is evidenced by its presence in over 30 approved therapeutics spanning antiviral, anticancer, antibacterial, and anti-inflammatory indications, with recent chemical expansions further amplifying its therapeutic relevance [10].

Structurally, pyrimidine serves as a bioisostere for phenyl rings and other aromatic systems, often enhancing solubility, target affinity, and metabolic stability. Its dipolar nature (experimentally determined dipole moment: 2.1–2.4 D) facilitates specific interactions with biological targets inaccessible to carbocyclic systems. Contemporary drug discovery leverages these attributes, as evidenced by pyrimidine-containing kinase inhibitors (e.g., osimertinib, sotorasib) that exploit the hinge region hydrogen-bonding capabilities through N1 and C2-NH motifs. The scaffold's physicochemical adaptability is demonstrated by its tolerance for diverse substituents—electron-donating groups at C5 enhance reactivity toward electrophiles, while electron-withdrawing groups at C2/C4 facilitate nucleophilic displacement reactions critical for prodrug strategies [6] [10].

Table 1: Therapeutic Applications of Pyrimidine-Based Drugs

Therapeutic AreaClinical AgentsKey Structural FeaturesMolecular Target
OncologyOsimertinib2-Anilino-4-(indol-3-yl)pyrimidine with acrylamide warheadEGFR T790M/L858R mutant kinase
AntiviralTenofovir alafenamidePyrimidine nucleoside phosphonate prodrugHIV reverse transcriptase
AntibacterialTrimethoprim2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidineBacterial dihydrofolate reductase
ImmunomodulationLeflunomide5-Methyl-N-(4-trifluoromethylphenyl)isoxazole-4-carboxamideDihydroorotate dehydrogenase

Structural Significance of 4-Hydroxy and 4-Chlorobenzyl Substituents in Bioactivity Modulation [3] [5] [9]

The strategic placement of a 4-hydroxyl group on the pyrimidine ring establishes a dynamic pharmacophoric element with profound implications for molecular recognition and physicochemical behavior. 4-Hydroxypyrimidines exist predominantly in the 4-oxo tautomeric form (pyrimidinone), creating an amidic NH-C=O motif that enhances hydrogen-bonding capacity relative to methoxy or unsubstituted analogues. This tautomerism significantly influences electron distribution, lowering the pKa of the N1 proton (experimental pKa ≈ 8.6 for 4(3H)-pyrimidinone derivatives) while increasing the acidity of the N3 position [3]. The resulting hydrogen-bonding pattern—functioning as both donor (N3-H) and acceptor (C4=O)—mimics nucleobase recognition motifs, facilitating interactions with enzymes involved in nucleotide metabolism.

The 4-chlorobenzyl moiety at C6 introduces complementary steric, electronic, and hydrophobic properties. Chlorine's strong σ-electron withdrawal (+0.23 Hammett constant) combined with its moderate π-donor capability through resonance creates a distinctive electronic profile that influences the pyrimidine ring's electron density. The benzyl tether positions the chlorophenyl ring for potential π-stacking interactions with tyrosine/phenylalanine residues or engagement with hydrophobic subpockets. Crucially, the chlorobenzyl group substantially increases lipophilicity (calculated LogP increase ≈ 2.0–2.5 versus unsubstituted pyrimidinone), enhancing membrane permeability while potentially reducing aqueous solubility—a trade-off requiring careful optimization in drug development [9].

Table 2: Electronic and Steric Effects of Key Substituents in 6-(4-Chlorobenzyl)pyrimidin-4-ol

Structural FeatureElectronic ContributionSpatial PropertiesBiological Implications
4-Hydroxy/oxo groupTautomeric equilibrium; pKa ~8.6Planar amidic systemH-bond donation/acceptance; mimics uracil
Chlorine at benzyl para-positionσₚ⁺ = +0.11; moderate π-donorvan der Waals radius 1.75 ÅHalogen bonding potential; metabolic stability
Methylene bridge (CH₂)Inductive effect (-I); hyperconjugationRotatable bond (τ ≈ 120°)Conformational flexibility; entropic cost

The synergistic interplay between these substituents creates a multifaceted pharmacophore: The 4-oxo group provides polar recognition elements, while the chlorobenzyl moiety delivers hydrophobic bulk and directional interactions. Molecular modeling suggests the chlorobenzyl group adopts a preferential orientation nearly perpendicular to the pyrimidine plane, minimizing steric clash while projecting the chlorine atom toward solvent-exposed or hydrophobic regions in target binding sites. This spatial arrangement was validated in crystallographic studies of analogous chlorobenzyl-pyrimidine inhibitors bound to kinase targets, where the chlorine engages in halogen bonding with backbone carbonyls or occupies halogen-enriched subpockets [7].

Historical Evolution of Bicyclic Pyrimidine Analogues in Therapeutic Development [3] [7] [8]

The therapeutic exploration of pyrimidine scaffolds has progressed through distinct evolutionary phases, beginning with simple monocyclic structures and advancing toward complex bicyclic systems with enhanced target specificity. Early development focused on nucleoside analogues like cytarabine (ara-C, 1969) and vidarabine (ara-A, 1976), where sugar-modified pyrimidines demonstrated anticancer and antiviral activities through incorporation into nucleic acids. The discovery that fluorination at the 5-position (5-FU, 1957) conferred potent thymidylate synthase inhibition established pyrimidine as a versatile scaffold for antimetabolite therapies [10].

The 1990s witnessed a strategic shift toward bicyclic pyrimidine derivatives designed to enhance target affinity and pharmacokinetic properties. This innovation involved annelating five- or six-membered rings across the C5-C6 bond, creating privileged scaffolds like pyrrolopyrimidines, pyridopyrimidines, and thienopyrimidines. These constrained systems reduced conformational flexibility, pre-organized binding elements, and enabled three-dimensional interactions with target proteins. Seminal work on EGFR inhibitors demonstrated that pyrrolo[2,3-d]pyrimidines could achieve picomolar affinity through optimal positioning of the C2-anilino group and C4 hinge-binding elements [7].

The most transformative advancement emerged with covalent bicyclic pyrimidine inhibitors targeting oncogenic mutants. Osimertinib (AZD9291)—a pyrrolopyrimidine bearing an acrylamide warhead—exemplifies this approach, achieving selective inhibition of EGFR T790M mutants through Cys797 modification. Structural analysis revealed its pyrimidine core precisely orients the Michael acceptor while the indole substituent occupies a hydrophobic pocket induced by the gatekeeper mutation. Similarly, sotorasib (AMG510), a pyridopyrimidinone-based KRASG12C inhibitor, exploits the bicyclic system to engage switch-II pockets through shape complementarity, positioning its acrylamide for covalent attachment to cysteine 12 [8].

Table 3: Evolution of Bicyclic Pyrimidine Therapeutics

GenerationRepresentative AgentsStructural InnovationsTarget Engagement Strategy
First (Nucleosides)Cytarabine, VidarabineSugar-modified pyrimidinesDNA incorporation; chain termination
Second (Monocyclic)5-Fluorouracil, TrimethoprimHalogenation; aminobenzyl groupsEnzyme inhibition (TS, DHFR)
Third (Bicyclic)Osimertinib, SotorasibPyrrolo-/pyridopyrimidine coresAllosteric inhibition; covalent targeting

Contemporary research focuses on optimizing these architectures for resistance challenges. For 6-(4-chlorobenzyl)pyrimidin-4-ol, the monocyclic structure represents a strategic intermediate between early nucleoside analogues and advanced bicyclic systems. Its synthetic accessibility enables rapid exploration of C6 benzyl substitutions, while the 4-hydroxy group provides a synthetic handle for further derivatization. Molecular hybridization strategies have demonstrated that this scaffold can be incorporated into larger bicyclic systems or serve as a terminal hinge-binding element in kinase inhibitors. The chlorobenzyl group's demonstrated ability to occupy hydrophobic enclaves—evidenced in pyrimidine-based DHFR inhibitors—suggests its potential for engaging similar regions in emerging targets [3] [10].

Properties

CAS Number

2092264-30-5

Product Name

6-(4-Chlorobenzyl)pyrimidin-4-ol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)

InChI Key

CHVAXFAQZPJTDZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.